An In-depth Technical Guide to the Physical Properties of 4-(Dimethylamino)butanoyl chloride
An In-depth Technical Guide to the Physical Properties of 4-(Dimethylamino)butanoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(Dimethylamino)butanoyl chloride and its more stable hydrochloride salt. Due to the reactive nature of acyl chlorides, detailed experimental data for the free base form of 4-(Dimethylamino)butanoyl chloride is limited. It is often synthesized and used in situ or handled as its more stable hydrochloride salt. This document distinguishes between the two forms and provides available data for both, along with relevant experimental protocols.
Physical and Chemical Properties
The quantitative data for 4-(Dimethylamino)butanoyl chloride and its hydrochloride salt are summarized in the table below. It is important to note the distinction between the free base and its hydrochloride salt, as their physical properties differ significantly.
| Property | 4-(Dimethylamino)butanoyl chloride | 4-(Dimethylamino)butanoyl chloride hydrochloride |
| CAS Number | 127527-22-4[1][2] | 98827-32-8[3][4] |
| Molecular Formula | C₆H₁₂ClNO[1][3] | C₆H₁₃Cl₂NO[4] |
| Molecular Weight | 149.62 g/mol [1][3] | 186.08 g/mol [4] |
| Appearance | Data not available (likely a liquid) | Solid |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Density | Data not available | Data not available |
| Solubility | Reacts with water[5][6][7]; soluble in organic solvents.[6][7] | Data not available |
| Stability | Reactive, moisture-sensitive.[5][8] | More stable than the free base.[3] |
Experimental Protocols
Synthesis of 4-(Dimethylamino)butanoyl chloride hydrochloride
The synthesis of 4-(Dimethylamino)butanoyl chloride hydrochloride is typically achieved through the chlorination of 4-(Dimethylamino)butanoic acid.[3] A common chlorinating agent for this transformation is thionyl chloride (SOCl₂).
Materials:
-
4-(Dimethylamino)butanoic acid
-
Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a stirred solution of 4-(Dimethylamino)butanoic acid in anhydrous dichloromethane under an inert atmosphere, slowly add thionyl chloride (typically 1.5 to 2.0 molar equivalents) at a controlled temperature, often at 0 °C to manage the exothermic reaction.
-
After the addition is complete, the reaction mixture is gradually warmed to room temperature and then refluxed until the reaction is complete (monitored by TLC or other appropriate analytical techniques).
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Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(Dimethylamino)butanoyl chloride hydrochloride.
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The product can be further purified by recrystallization from a suitable solvent system if necessary.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 4-(Dimethylamino)butanoyl chloride hydrochloride.
Caption: Synthetic workflow for 4-(Dimethylamino)butanoyl chloride hydrochloride.
Reactivity and Stability
4-(Dimethylamino)butanoyl chloride is an acyl chloride. The presence of the highly electrophilic carbonyl carbon attached to a good leaving group (chloride) makes it susceptible to nucleophilic attack.
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Hydrolysis: It will react readily, and often violently, with water and other protic solvents to form 4-(dimethylamino)butanoic acid and hydrochloric acid.[5][6] This high reactivity is a primary reason for the limited availability of its physical property data and why it is often prepared and used immediately or stored as the more stable hydrochloride salt.
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Reaction with Nucleophiles: It is a versatile reagent in organic synthesis, reacting with a wide range of nucleophiles such as alcohols to form esters, amines to form amides, and carbanions.[3]
The hydrochloride salt form provides greater stability by protonating the dimethylamino group, which reduces its nucleophilicity and potential for side reactions.
General Safety and Handling Precautions
Given the reactive nature of acyl chlorides, stringent safety measures are necessary when handling 4-(Dimethylamino)butanoyl chloride.
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Moisture Sensitivity: All operations should be conducted under anhydrous conditions using dry glassware and solvents, and preferably under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Corrosivity: Acyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5][6] Inhalation of its vapors can lead to respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated chemical fume hood.[8]
-
Quenching: Care must be taken when quenching reactions containing acyl chlorides. Slow addition to a stirred, cooled quenching solution (e.g., a basic solution like sodium bicarbonate) is recommended to manage the exothermic reaction.
Conclusion
4-(Dimethylamino)butanoyl chloride is a reactive chemical intermediate with limited available data on its specific physical properties, primarily due to its instability in the presence of moisture. For practical applications in research and development, it is commonly handled as its more stable hydrochloride salt. A thorough understanding of its reactivity and the necessary safety precautions is paramount for its successful use in synthesis.
References
- 1. 127527-22-4|4-(Dimethylamino)butanoyl chloride|BLD Pharm [bldpharm.com]
- 2. 127527-22-4|4-(Dimethylamino)butanoyl chloride| Ambeed [ambeed.com]
- 3. 4-(Dimethylamino)butanoyl chloride hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 4. 98827-32-8|4-(Dimethylamino)butanoyl chloride hydrochloride|BLD Pharm [bldpharm.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Butyryl chloride - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
